molecular formula C17H29NO8 B12279015 Dimethyl (S)-2-[Bis(Boc)amino]pentanedioate

Dimethyl (S)-2-[Bis(Boc)amino]pentanedioate

Cat. No.: B12279015
M. Wt: 375.4 g/mol
InChI Key: HBLHIKXVNJAQQJ-UHFFFAOYSA-N
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Description

Dimethyl (S)-2-[Bis(Boc)amino]pentanedioate is a compound that features prominently in organic synthesis, particularly in the protection of amino groups. The compound is characterized by the presence of tert-butoxycarbonyl (Boc) groups, which are commonly used as protecting groups in peptide synthesis. This compound is valuable in various chemical reactions due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl (S)-2-[Bis(Boc)amino]pentanedioate typically involves the reaction of an amino acid derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran. The reaction conditions usually involve maintaining the temperature at around 0-5°C to ensure the stability of the Boc groups .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the production process. These systems allow for better control of reaction conditions and improved yields .

Chemical Reactions Analysis

Types of Reactions

Dimethyl (S)-2-[Bis(Boc)amino]pentanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethyl (S)-2-[Bis(Boc)amino]pentanedioate has a wide range of applications in scientific research:

    Chemistry: Used in peptide synthesis as a protecting group for amino acids.

    Biology: Employed in the synthesis of biologically active peptides and proteins.

    Medicine: Utilized in drug discovery and development for the synthesis of peptide-based therapeutics.

    Industry: Applied in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Dimethyl (S)-2-[Bis(Boc)amino]pentanedioate primarily involves the protection of amino groups through the formation of Boc derivatives. The Boc group stabilizes the amino group, preventing unwanted side reactions during peptide synthesis. The compound interacts with various molecular targets, including amino acids and peptides, through covalent bonding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl (S)-2-[Bis(Boc)amino]pentanedioate is unique due to its dual Boc protection, which provides enhanced stability and selectivity in peptide synthesis. This makes it particularly valuable in complex synthetic routes where multiple protecting groups are required .

Properties

IUPAC Name

dimethyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29NO8/c1-16(2,3)25-14(21)18(15(22)26-17(4,5)6)11(13(20)24-8)9-10-12(19)23-7/h11H,9-10H2,1-8H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBLHIKXVNJAQQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C(CCC(=O)OC)C(=O)OC)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29NO8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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